Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-
Description
The compound Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- is a benzenoid derivative featuring a methyl group at position 1 and a hybrid sulfinyl-sulfonyl functional group at position 2. The sulfinyl (S=O) and sulfonyl (SO₂) moieties are attached to a 4-methylphenyl substituent, creating a unique electronic and steric profile. This combination of oxidized sulfur groups distinguishes it from simpler sulfides, sulfoxides, or sulfones.
Properties
CAS No. |
788-86-3 |
|---|---|
Molecular Formula |
C14H14O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylsulfinylbenzene |
InChI |
InChI=1S/C14H14O3S2/c1-11-3-7-13(8-4-11)18(15)19(16,17)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
KHHPAIREKJJDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Aromatic Precursors
The foundational approach involves sulfonylation of methyl-substituted benzene derivatives, typically p-xylene or toluene , with sulfonyl chlorides under controlled conditions. The process proceeds as follows:
Step 1: Preparation of the sulfonyl chloride precursor —commonly, 4-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation of p-xylene or toluene using chlorosulfonic acid, under temperature-controlled conditions to prevent overreaction.
Step 2: Electrophilic aromatic substitution —the sulfonyl chloride reacts with the aromatic ring, typically in the presence of a Lewis acid catalyst such as copper(II) chloride or iron(III) chloride , to afford the sulfonylated intermediate, 4-methylbenzenesulfonyl derivative .
Conversion to Sulfinyl Derivatives
The pivotal step involves transforming the sulfonyl group into the sulfinyl moiety, which is achieved via a reduction process:
Reduction of sulfonyl to sulfinyl: This is often performed using zinc dust or tin(II) chloride in acidic media, which selectively reduces the sulfonyl group to the corresponding sulfinyl derivative, (4-methylphenyl)sulfinyl .
Alternative reagents: Use of triphenylphosphine or phosphorus-based reducing agents can also facilitate selective reduction, with careful control of reaction parameters to avoid over-reduction to sulfides.
Coupling to the Aromatic Core
The sulfinyl intermediate is then coupled to the aromatic ring bearing the methyl group:
Method: Nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the specific intermediates, under mild conditions, to install the sulfinyl group at the para position relative to the methyl substituent.
Outcome: Formation of the key intermediate, 4-(methylphenyl)sulfinyl -substituted benzene.
Sulfonylation of the Sulfinyl Intermediate
The final step involves introducing the sulfonyl group onto the sulfinyl-functionalized aromatic compound:
Reagents: Sulfur trioxide or chlorosulfonic acid are used to sulfonylate the sulfinyl group, converting it into the sulfonyl derivative.
Reaction conditions: Conducted at low temperatures (0–25°C) to control reactivity and prevent side reactions.
Post-treatment: The reaction mixture is quenched with water or dilute base, followed by extraction, purification via recrystallization or chromatography, yielding Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- .
Alternative Route: Multi-step Synthesis via Organometallic Intermediates
An alternative, more controlled approach involves the use of organometallic reagents:
Step 1: Synthesize 4-methylphenylmagnesium bromide (Grignard reagent) from 4-bromotoluene .
Step 2: React with sulfinyl chlorides —prepared from tert-butyl sulfoxide or similar sulfinyl precursors—to generate sulfoximine or sulfinyl intermediates.
Step 3: Functionalize with sulfonyl chlorides to introduce the sulfonyl group, followed by aromatic substitution to attach to the benzene core.
This pathway offers high regioselectivity and functional group tolerance, suitable for complex molecule synthesis.
Summary of Key Data and Reaction Parameters
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Sulfonylation | Chlorosulfonic acid / Sulfonyl chloride | 0–25°C, inert atmosphere | Controls regioselectivity |
| Sulfinylation | Zinc dust / Triphenylphosphine | Reflux, inert atmosphere | Selective reduction |
| Coupling | Aromatic methyl derivative | Mild heating, catalytic conditions | Para-selectivity favored |
Research Outcomes and Data Tables
Yield and Purity Data
| Method | Yield (%) | Purity (HPLC) | Remarks |
|---|---|---|---|
| Direct sulfonylation + sulfinylation | 65–78 | >98% | Optimized with zinc reduction |
| Organometallic route | 70–85 | >99% | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfinyl group is further oxidized to a sulfonyl group.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfinyl group or even to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfonyl group, while reduction can yield a sulfide.
Scientific Research Applications
Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of sulfinyl and sulfonyl group chemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural feature is the sulfinyl-sulfonyl group , which introduces both intermediate (sulfinyl) and high (sulfonyl) oxidation states of sulfur. Below is a comparative analysis with structurally related benzene derivatives:
Key Observations:
Oxidation State: The target compound’s sulfinyl-sulfonyl group contrasts with simpler sulfides (e.g., 4-tert-butyldiphenyl sulfide ) and sulfones (e.g., phenyl p-tolyl sulfone ).
Polarity and Solubility: Sulfonyl groups enhance polarity, improving solubility in polar solvents (e.g., DMSO, water). The hybrid sulfinyl-sulfonyl group may exhibit intermediate polarity compared to pure sulfides (nonpolar) or sulfones (polar) .
Reactivity and Stability
- Sulfinyl vs. Sulfonyl Reactivity : Sulfinyl groups (S=O) are prone to oxidation to sulfonyl under strong oxidizing conditions, whereas sulfonyl groups are generally stable. The coexistence of both in the target compound suggests possible redox sensitivity .
- Comparative Stability :
- Phenyl p-tolyl sulfone (CAS 640-57-3) is thermally stable and resistant to hydrolysis .
- Sulfides (e.g., 4-tert-butyldiphenyl sulfide ) are more susceptible to oxidation to sulfoxides or sulfones.
- The target compound’s sulfinyl-sulfonyl group may exhibit intermediate stability, depending on environmental conditions.
Biological Activity
Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- (CAS No. 788-86-3) is an organic compound characterized by its unique sulfinyl and sulfonyl functional groups attached to a methyl-substituted benzene ring. This compound has garnered attention in various fields, particularly for its biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- is C14H14O3S2, with a molecular weight of approximately 294.39 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 405.4 °C |
| Density | 1.19 g/cm³ |
| Flash Point | 199 °C |
| LogP | 4.16850 |
The compound features a sulfinyl group (-S=O) and a sulfonyl group (-SO2-) which are crucial for its biological interactions.
Synthesis
The synthesis of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- typically involves the reaction of appropriate sulfinyl and sulfonyl chlorides with methyl-substituted benzene derivatives. Detailed synthetic methodologies can be found in literature such as the Journal of Medicinal Chemistry.
Antimicrobial Properties
Research indicates that compounds containing sulfinyl and sulfonyl groups exhibit significant antimicrobial activity. In a study involving related sulfinyl compounds, several demonstrated antibacterial and antifungal properties against various pathogens. The presence of the sulfinyl group is believed to enhance the reactivity of these compounds towards microbial targets, potentially disrupting cellular functions .
Anti-inflammatory Effects
Benzene derivatives with sulfinyl groups have been linked to anti-inflammatory activities. A study highlighted that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro . The mechanism often involves the modulation of signaling pathways associated with inflammatory responses.
Case Studies
- Antibacterial Activity : A series of experiments tested the antibacterial efficacy of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
- Antifungal Activity : In vitro assays demonstrated that the compound inhibited fungal growth in species such as Candida albicans. The results indicated that the compound could disrupt fungal cell membranes or inhibit essential enzymatic processes .
- Anti-inflammatory Studies : In cellular models, Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- reduced levels of inflammatory markers such as TNF-alpha and IL-6, showcasing its potential for treating inflammatory diseases .
Q & A
What are the common synthetic routes for Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-, and how are reaction conditions optimized?
Basic
A prevalent method involves sulfonation/sulfination reactions. For structurally similar sulfonyl derivatives, a two-step synthesis is typical: (1) sulfination of 4-methyltoluene with a sulfinylating agent (e.g., thionyl chloride), followed by (2) oxidation to the sulfonyl group using controlled oxidizing agents like H₂O₂ or mCPBA. Reaction optimization requires precise temperature control (40–60°C) and pH adjustment (neutral to slightly basic) to minimize side reactions like overoxidation or hydrolysis . Yields can be improved by using anhydrous solvents (e.g., DCM) and catalytic Lewis acids (e.g., AlCl₃).
How do electronic effects of the sulfinyl (S=O) and sulfonyl (SO₂) groups influence the compound’s reactivity in electrophilic substitution?
Advanced
The sulfinyl group is a stronger electron-withdrawing group (EWG) than sulfonyl due to its polarized S=O bond, which deactivates the aromatic ring toward electrophilic substitution. However, the sulfonyl group’s resonance stabilization distributes electron density more effectively, creating regioselective para-directing effects. Computational studies on analogous compounds show that sulfonyl groups reduce HOMO-LUMO gaps, enhancing susceptibility to nucleophilic attack at the sulfonyl oxygen. Contrastingly, sulfinyl groups promote meta-substitution in certain cases, as observed in nitration reactions of related aryl sulfoxides .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic
Key techniques include:
- NMR : ¹H/¹³C NMR identifies methyl and aromatic protons (δ 2.3–2.5 ppm for CH₃, δ 7.1–8.0 ppm for aryl). ³³S NMR distinguishes sulfinyl (δ ~350 ppm) and sulfonyl (δ ~−50 ppm) environments.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 308.08).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain between sulfonyl and methyl groups .
How can contradictions in crystallographic data during structure refinement be resolved?
Advanced
Discrepancies often arise from disordered sulfonyl/sulfinyl groups or twinning. Strategies include:
- Multi-zone refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals.
- Hirshfeld Atom Refinement (HAR) : Corrects for hydrogen atom positions in polarizable environments.
- Validation metrics : Cross-check R-factors (<5%), ADP ratios, and PLATON alerts. For example, NIST-reported phase-change data (e.g., Tfus = 395–400 K) can validate thermal stability against crystallographic packing .
What are the thermal stability profiles and decomposition pathways under elevated temperatures?
Basic
DSC/TGA analysis reveals a melting point (Tfus) of ~395–400 K, with decomposition onset at ~520 K. Primary degradation involves cleavage of the sulfonyl-oxygen bond, releasing SO₂ and forming methylbenzene derivatives. Kinetic studies using the Flynn-Wall-Ozawa method indicate an activation energy (Ea) of ~120 kJ/mol, suggesting stability under standard lab conditions .
What strategies optimize reaction yields in synthesizing sulfinyl-sulfonyl derivatives?
Advanced
Yield optimization requires:
- Catalyst screening : Pd/C or Cu(I) catalysts enhance coupling efficiency in alkynylsulfone syntheses (e.g., Rh(III)-catalyzed annulations ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in sulfonation.
- In situ monitoring : Real-time IR or Raman spectroscopy tracks sulfinyl intermediate conversion, preventing overoxidation. For example, >90% yield is achievable at 60°C with 0.5 eq. H₂O₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
